Butyl 3-(4-methyl-2-phenylthiazole-5-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BUTYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a butyl ester group, a methyl-phenyl-thiazole moiety, and a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Phenyl and Methyl Groups: The phenyl and methyl groups can be introduced through Friedel-Crafts acylation reactions.
Amidation: The thiazole derivative is then reacted with an appropriate amine to form the amido group.
Esterification: Finally, the benzoic acid derivative is esterified with butanol in the presence of a catalyst such as sulfuric acid to form the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
BUTYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the ester or amido groups.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
BUTYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a drug candidate due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BUTYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE involves its interaction with specific molecular targets. The thiazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-phenylthiazole share structural similarities.
Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate have similar ester functional groups.
Uniqueness
BUTYL 3-(4-METHYL-2-PHENYL-1,3-THIAZOLE-5-AMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N2O3S |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
butyl 3-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H22N2O3S/c1-3-4-13-27-22(26)17-11-8-12-18(14-17)24-20(25)19-15(2)23-21(28-19)16-9-6-5-7-10-16/h5-12,14H,3-4,13H2,1-2H3,(H,24,25) |
InChI Key |
MFAGORUMWYEZMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.